2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound is a derivative of pyrazolone, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom . Pyrazolones are known for their diverse pharmacological activities .
Synthesis Analysis
While specific synthesis methods for the compound were not found, similar compounds such as piperazine derivatives have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various intermolecular interactions such as C–H⋯N and π⋯π interactions . The structure and electronic properties of these molecules are often investigated using density functional theory (DFT) methods .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various condensation reactions . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve various factors such as density, melting point, boiling point, and molecular weight .
Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis
- A study by Viji et al. (2020) detailed the spectroscopic and quantum chemical analysis of a bioactive molecule closely related to 2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. The research highlighted its potential for antimicrobial activity through molecular docking, identifying the molecule's binding energy with different proteins. This suggests its application in developing new antimicrobial agents (Viji, A., Revathi, B., Balachandran, V., Babiyana, S., Narayana, B., & Salian, V. V. (2020)).
Antimicrobial Activity
- Research by B'Bhatt, H., & Sharma, S. (2017) synthesized novel compounds from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one, demonstrating significant in vitro antibacterial and antifungal activities. This indicates the potential use of such compounds in developing new antimicrobial treatments (B'Bhatt, H., & Sharma, S. (2017)).
Molecular Docking and Antimicrobial Potential
- A study by Sivakumar, C. et al. (2020) on a novel pyrazole derivative emphasized its optimization using density functional theory (DFT) and explored its in vitro antimicrobial activity. Molecular docking studies supported the compound's potential as an antimicrobial agent, suggesting the importance of certain molecular interactions for its activity (Sivakumar, C., Balachandran, V., Narayana, B., Salian, V. V., Revathi, B., Shanmugapriya, N., & Vanasundari, K. (2020)).
Synthesis and Antimicrobial Studies
- The synthesis and antimicrobial studies of a compound structurally similar to this compound by Prabhudeva, M. et al. (2017) provided insights into its crystal structure and potential as an antimicrobial agent. This research further supports the application of such compounds in addressing microbial infections (Prabhudeva, M., Prabhuswamy, M., Kumar, A. D., Lokanath, N. K., Naveen, S., & Kumar, K. (2017)).
Mechanism of Action
Target of Action
The primary targets of 2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one are currently unknown. This compound is structurally similar to other pyrazoline derivatives, which have been found to interact with a variety of biological targets . .
Mode of Action
Based on the structural similarity to other pyrazoline derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-7-4-8-13(9-12)18-15(19)10-14(17-18)11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZSBVDJUWCDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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